molecular formula C17H23FN4O B6125469 2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol

2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol

Cat. No. B6125469
M. Wt: 318.4 g/mol
InChI Key: UJOLATVATHJIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate that has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific molecular targets in the body. The compound has been shown to inhibit the activity of certain enzymes and proteins that play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects
2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the growth of fungi and viruses. In addition, it has been found to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol in lab experiments include its high potency, selectivity, and low toxicity. The compound has also been found to have good solubility and stability in various solvents. However, the limitations of using this compound in lab experiments include its high cost, complex synthesis method, and limited availability.

Future Directions

There are several future directions for the research on 2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol. One direction is to explore its potential as a therapeutic agent for the treatment of various diseases. Another direction is to investigate its mechanism of action and molecular targets in more detail. Additionally, future research could focus on optimizing the synthesis method and developing more efficient and cost-effective ways of producing the compound.

Synthesis Methods

The synthesis of 2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol involves a multi-step process. The first step is the reaction of 4-fluorobenzaldehyde with 1H-pyrazol-4-ylmethanol to form 4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}benzaldehyde. The second step involves the reaction of the intermediate product with 1-methylpiperazine to form 2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol has shown potential as a drug candidate for the treatment of various diseases. It has been extensively studied for its anticancer, antifungal, and antiviral properties. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[4-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-1-methylpiperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O/c1-20-7-8-21(13-17(20)6-9-23)11-14-10-19-22(12-14)16-4-2-15(18)3-5-16/h2-5,10,12,17,23H,6-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOLATVATHJIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)CC2=CN(N=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol

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